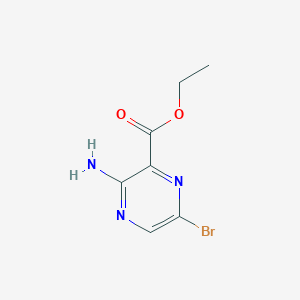

Ethyl 3-amino-6-bromopyrazine-2-carboxylate

Overview

Description

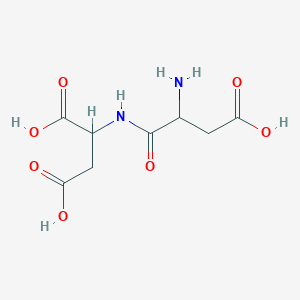

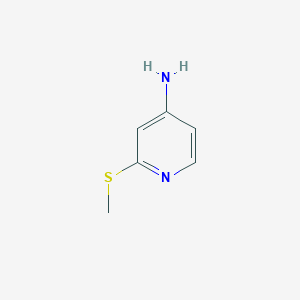

Ethyl 3-amino-6-bromopyrazine-2-carboxylate is a chemical compound that is part of a broader class of pyrazine derivatives. These compounds are of significant interest due to their potential pharmacological properties and their use as intermediates in the synthesis of more complex molecules. The pyrazine moiety is a common structural feature in many biologically active compounds, and the introduction of various substituents can lead to the development of new therapeutic agents.

Synthesis Analysis

The synthesis of pyrazine derivatives often involves the substitution of halogenated precursors with nucleophiles. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, demonstrates the use of regioselective nucleophilic substitution reactions to introduce amino and methoxy groups into the pyridine ring . Similarly, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives involves the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various nucleophiles to introduce amino and cyano groups . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of a six-membered ring containing nitrogen atoms. The substitution pattern on the ring can significantly influence the molecular conformation and, consequently, the biological activity of the compound. For example, the crystal structure of ethyl 2-aminoxazole-5-carboxylate shows planar sheets connected by hydrogen bonding , while the structure of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate was determined using single-crystal X-ray analysis . These studies highlight the importance of structural analysis in understanding the properties of pyrazine derivatives.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, including cyclocondensation, diazotization, and coupling reactions. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . Additionally, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate to give furo[2,3-d]pyrimidine and furo[3,2-e]imidazo[1,2-c]pyrimidine carboxylates demonstrates the reactivity of pyrimidine derivatives with bromopyruvate . These reactions are indicative of the types of transformations that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, and solubility. The crystal structure analysis often provides insights into the intermolecular interactions, such as hydrogen bonding, that can influence the compound's melting point and solubility . Additionally, spectroscopic methods like FTIR, NMR, and X-ray diffraction are commonly used to characterize these compounds and confirm their structures . These techniques would be essential in analyzing the physical and chemical properties of this compound.

Scientific Research Applications

Synthesis and Pharmacological Applications :

- Ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates and ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates, derived from substituted 2-aminopyrazines, were synthesized and evaluated for their anti-inflammatory activity in vivo (Abignente et al., 1992).

- Ethyl 3-(bromomethyl)pyrazole-5-carboxylate and its derivatives were studied for cytostatic activity against HeLa cell cultures (García-López et al., 1979).

Chemical Synthesis and Structural Analysis :

- Ethyl 3-amino-5-phenylpyrazole-4-carboxylate was synthesized, diazotized, and coupled with various reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles. The structures and mechanisms were discussed (Ghozlan et al., 2014).

- Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized and characterized by various analytical methods including single-crystal X-ray diffraction (Sapnakumari et al., 2014).

Development of Novel Organic Compounds :

- Novel thiophene-based bis-heterocyclic monoazo dyes were synthesized starting from ethyl 2-aminothiophene derivative. The study focused on the solvatochromic behavior and tautomeric structures of these dyes (Karcı, 2012).

Exploration in Bioorganic Chemistry :

- Research on ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate (ITH4012), a tacrine derivative, demonstrated its properties as an acetylcholinesterase inhibitor with neuroprotective qualities, potentially beneficial for treatment of conditions involving cell death and calcium overload (Orozco et al., 2004).

properties

IUPAC Name |

ethyl 3-amino-6-bromopyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O2/c1-2-13-7(12)5-6(9)10-3-4(8)11-5/h3H,2H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIBKOMYLPCEEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CN=C1N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856632 | |

| Record name | Ethyl 3-amino-6-bromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

612835-51-5 | |

| Record name | Ethyl 3-amino-6-bromopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate](/img/structure/B3029230.png)